

Cross-Validation of (+)-SHIN1: A Comparative Guide for Researchers in Oncology

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Compound of Interest

Compound Name: (+)-SHIN1

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An objective analysis of the dual SHMT1/2 inhibitor, **(+)-SHIN1**, across multiple cancer models, providing a comprehensive resource for researchers, scientists, and drug development professionals.

This guide synthesizes findings on the efficacy and mechanism of action of **(+)-SHIN1**, a potent dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2). By targeting the central node of one-carbon metabolism, **(+)-SHIN1** disrupts the synthesis of nucleotides and amino acids essential for rapidly proliferating cancer cells. This document provides a cross-validated comparison of its performance in various cancer models, supported by experimental data and detailed methodologies.

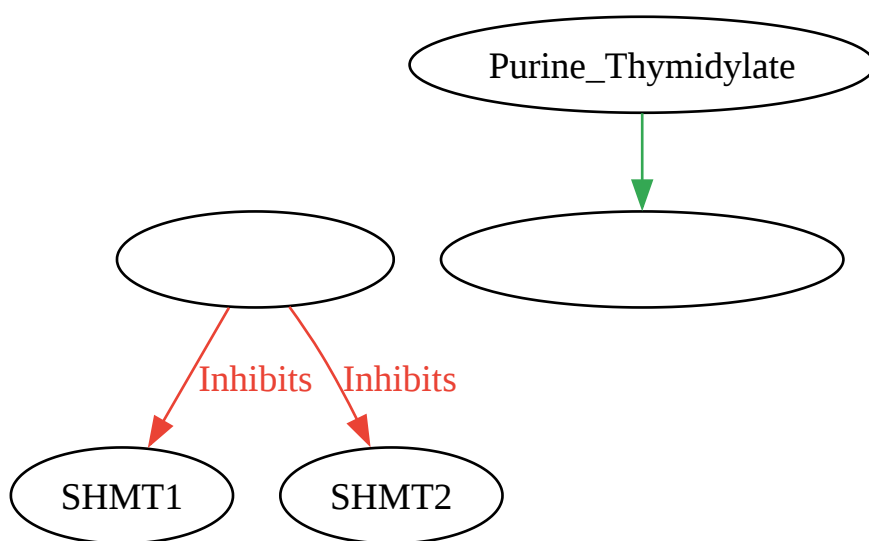
Quantitative Performance Analysis of (+)-SHIN1

The efficacy of **(+)-SHIN1** has been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below. These values highlight the differential sensitivity of various cancer types to SHMT inhibition.

Cancer Model	Cell Line	IC50 (nM)	Key Findings
Colon Cancer	HCT116 (Wild-Type)	870	Inhibition of proliferation is primarily due to SHMT2 inhibition.[1]
HCT116 (SHMT2 knockout)	~10	Demonstrates potent inhibition of SHMT1 in the absence of SHMT2.[1]	
Pancreatic Cancer	8988T	<100	These cells have defects in mitochondrial one-carbon metabolism and are highly reliant on SHMT1.[1][2]
Diffuse Large B-cell Lymphoma (DLBCL)	Su-DHL-4, Su-DHL-2	IC50 < 4 µM (median for B-cell lymphomas)	These cells exhibit defective glycine import, making them vulnerable to SHMT inhibition.[2]
Gastric Cancer	SGC7901, MGC803, HGC27	IC50 ~2.22-2.59 µM	SHIN1 showed limited single-agent efficacy but synergized with 5-fluorouracil.[3]
Bladder Cancer	BIU-87	Not specified	SHIN1 inhibits proliferation, migration, and invasion.[4]
T-cell Acute Lymphoblastic Leukemia (T-ALL)	Jurkat	Not specified	Sensitive to SHMT inhibition, which can be potentiated by methotrexate.[5]

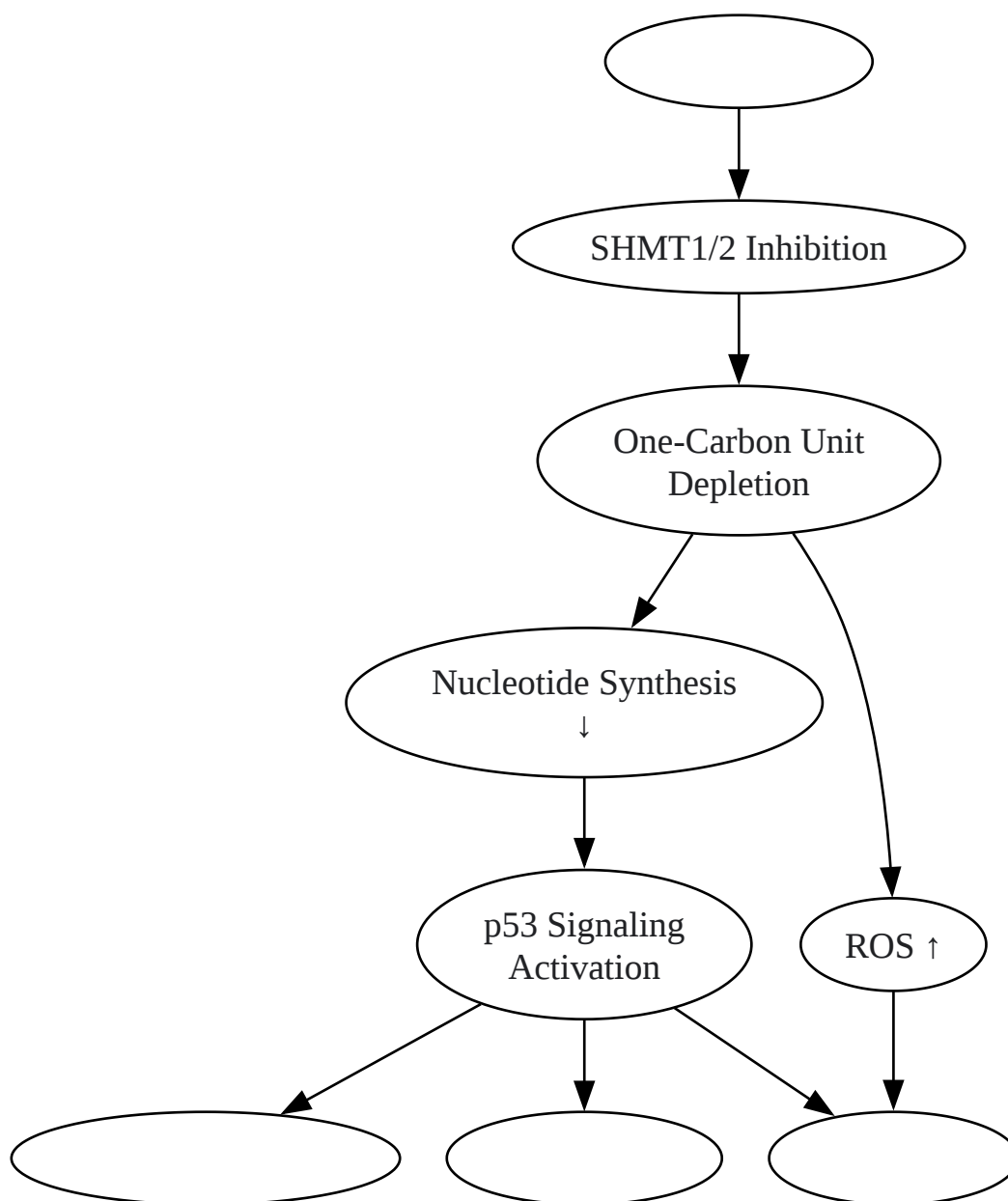
Mechanism of Action and Signaling Pathways

(+)-SHIN1 competitively binds to the folate binding site of both SHMT1 (cytosolic) and SHMT2 (mitochondrial), inhibiting the conversion of serine to glycine and the subsequent generation of one-carbon units (5,10-methylenetetrahydrofolate).[1] This disruption of one-carbon metabolism leads to a depletion of essential building blocks for nucleotide synthesis (purines and thymidylate) and affects amino acid homeostasis and redox balance.[1][2][6]



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In some cancer models, the downstream effects of **(+)-SHIN1** involve the p53 signaling pathway, leading to cell cycle arrest, DNA damage, and cellular senescence.[4][7] Furthermore, inhibition of SHMT can induce reactive oxygen species (ROS) and disrupt redox homeostasis, contributing to apoptosis.[3][8]



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Comparative Analysis with Alternatives

While **(+)-SHIN1** has proven to be a valuable research tool, it exhibits poor pharmacokinetic properties, limiting its in vivo applications.[2][5][9] This has led to the development of next-generation inhibitors and the exploration of combination therapies.

- SHIN2: A successor to SHIN1 with an improved in vivo half-life.[1][5] SHIN2 has shown potent efficacy in T-ALL xenograft models, both as a single agent and in combination with

methotrexate.[1][5]

- AGF347: A broad-spectrum inhibitor targeting SHMT1, SHMT2, and GART. It has demonstrated promising anti-tumor activity in pancreatic and ovarian cancer models.[9][10]
- Methotrexate (MTX): A standard-of-care chemotherapy agent that targets dihydrofolate reductase (DHFR).[5] Combination with SHIN2 has shown synergistic effects in T-ALL, and methotrexate-resistant cells display increased sensitivity to SHIN2.[5]
- 5-Fluorouracil (5-Fu): A chemotherapy drug that inhibits thymidylate synthase. In gastric cancer models, SHIN1 was found to be an efficient synergist for 5-Fu, augmenting its therapeutic effect and overcoming chemoresistance.[4][7]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of **(+)-SHIN1**.

Cell Growth Inhibition Assay (IC50 Determination)

- Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with a serial dilution of **(+)-SHIN1** (and/or comparator compounds) for a specified duration (typically 72 hours).
- Viability Assessment: Cell viability is measured using assays such as CCK-8, MTT, or CellTiter-Glo.
- Data Analysis: The results are normalized to vehicle-treated controls, and IC50 values are calculated using a non-linear regression analysis.

Xenograft Tumor Growth Studies

- Cell Implantation: A suspension of cancer cells (e.g., 1×10^6 cells in a mixture of PBS and Matrigel) is subcutaneously injected into the flanks of immunodeficient mice (e.g., nude mice).[2]

- Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., bi-weekly) using calipers.[2]
- Drug Administration: Once tumors reach a specified size, animals are randomized into treatment and control groups. The drug is administered according to the planned schedule and route.
- Efficacy Evaluation: Tumor growth inhibition is monitored over time. At the end of the study, tumors are excised and may be used for further analysis.

Metabolite Tracing and Analysis

- Isotope Labeling: Cells are cultured in media containing stable isotope-labeled nutrients, such as U-13C-serine.
- SHIN1 Treatment: Cells are co-incubated with the isotope tracer and **(+)-SHIN1** or a vehicle control for a defined period (e.g., 24 hours).
- Metabolite Extraction: Intracellular metabolites are extracted from the cells.
- LC-MS Analysis: The extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the fractional labeling of downstream metabolites, providing a direct measure of SHMT activity.

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In conclusion, **(+)-SHIN1** has been instrumental in validating SHMT1 and SHMT2 as viable targets in oncology. While its own clinical development is hampered by poor pharmacokinetics, the insights gained from studies involving **(+)-SHIN1** have paved the way for improved next-generation inhibitors and informed rational combination strategies that hold significant therapeutic promise.

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